molecular formula C12H24N2O3S2 B12720505 Einecs 275-921-6 CAS No. 71721-00-1

Einecs 275-921-6

Katalognummer: B12720505
CAS-Nummer: 71721-00-1
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: UKSBXGQXVITRPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 275-921-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific properties, applications, and regulatory status are documented to ensure safe handling and usage.

Vorbereitungsmethoden

The preparation methods for Einecs 275-921-6 involve various synthetic routes and reaction conditions. These methods are designed to optimize yield and purity while minimizing environmental impact. Industrial production methods typically involve large-scale synthesis using advanced chemical engineering techniques. The exact synthetic routes and reaction conditions depend on the desired end-use and regulatory requirements .

Analyse Chemischer Reaktionen

Einecs 275-921-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary based on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions depend on the starting materials and reaction conditions .

Wissenschaftliche Forschungsanwendungen

Einecs 275-921-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving biochemical pathways or cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes, materials science, and environmental studies .

Wirkmechanismus

The mechanism of action of Einecs 275-921-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Einecs 275-921-6 can be compared with other similar compounds to highlight its unique properties. Similar compounds might include those with analogous chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. By understanding these similarities and differences, researchers can better utilize this compound in various scientific and industrial contexts .

Eigenschaften

CAS-Nummer

71721-00-1

Molekularformel

C12H24N2O3S2

Molekulargewicht

308.5 g/mol

IUPAC-Name

2-methylpropan-2-amine;3-(2-methyl-3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO3S2.C4H11N/c1-5(2-13)7(10)9-4-14-3-6(9)8(11)12;1-4(2,3)5/h5-6,13H,2-4H2,1H3,(H,11,12);5H2,1-3H3

InChI-Schlüssel

UKSBXGQXVITRPW-UHFFFAOYSA-N

Kanonische SMILES

CC(CS)C(=O)N1CSCC1C(=O)O.CC(C)(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.